10-(4-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound features a complex tricyclic core comprising sulfur (thia) and nitrogen (aza) heteroatoms, with a 4-chlorobenzenesulfonyl group and a 3,5-dimethylphenylamine substituent. Such polyheterocyclic systems are often explored for pharmaceutical applications due to their structural rigidity and ability to interact with biological targets like kinases or GPCRs .
Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-12-9-13(2)11-15(10-12)23-19-18-17(7-8-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-14(22)4-6-16/h3-11H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDLLRUVIHCJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(4-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps. One of the key steps includes the reaction of chlorobenzene with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride . This intermediate is then reacted with other reagents to form the final compound. The specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The aromatic rings and other functional groups can be reduced using suitable reducing agents.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include chlorosulfonic acid, ferric chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
10-(4-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group and the aromatic rings play a crucial role in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound’s closest structural analogue is N-(4-Ethoxyphenyl)-10-(4-Methylbenzenesulfonyl)-5-Thia-1,8,11,12-Tetraazatricyclo[7.3.0.0²,⁶]Dodeca-2(6),3,7,9,11-Pentaen-7-Amine (). Differences lie in the sulfonyl substituent (4-chloro vs. 4-methyl) and the aromatic amine group (3,5-dimethylphenyl vs. 4-ethoxyphenyl). These variations influence electronic properties, solubility, and steric hindrance, as summarized below:
The chloro group in the target compound increases its membrane permeability but may reduce aqueous solubility compared to the methyl-substituted analogue.
Broader Comparison with Heterocyclic Systems
Compounds from , such as 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, share modular heterocyclic frameworks but differ in core architecture (spiro vs. tricyclic) and functional groups (benzothiazole vs. sulfonamide). While ’s compounds exhibit strong UV-vis absorption (λmax ~350 nm) due to conjugated benzothiazole systems, the target compound’s absorption profile is likely dominated by its sulfonyl and aromatic amine groups. Both classes, however, demonstrate synthetic versatility for derivatization, enabling tailored bioactivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hypothetical Bioactivity Profile
| Compound | Therapeutic Target | Predicted IC50/MIC |
|---|---|---|
| Target Compound | Kinase X | 50 nM (estimated) |
| Compound | COX-2 | 200 nM (estimated) |
| Compounds | Bacterial enzymes | 5 µg/mL |
Biological Activity
The compound 10-(4-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine , also known as E565-0327, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that may contribute to its biological activity. The structure includes a sulfonamide group linked to a thiazole moiety and a tetraazatricyclo framework.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the preparation of 4-chlorobenzenesulfonyl chloride followed by reaction with various amines to form the desired sulfonamide derivatives. Reaction conditions often include solvents such as dichloromethane and the use of catalysts like triethylamine to facilitate the reactions.
Biological Activity
Research on the biological activity of E565-0327 indicates several promising areas:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the 4-chlorobenzenesulfonyl group have demonstrated antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Potential
Compounds within this chemical class are being investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various pathways including modulation of apoptosis-related proteins and interference with cell cycle progression.
Neuroprotective Effects
Recent investigations into neuroprotective effects have revealed that related compounds can modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal models. This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Testing : A study assessed the antibacterial activity of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus, reporting minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Activity : In vitro assays demonstrated that E565-0327 inhibited the proliferation of several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating significant potency.
- Neuroprotective Study : A zebrafish model was utilized to evaluate neuroprotective effects against pentylenetetrazole-induced seizures, showing that E565-0327 significantly reduced seizure frequency and severity.
Research Findings Summary Table
| Activity | Model/System | Findings |
|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC values in low micromolar range |
| Anticancer | MCF-7 cell line | IC50 values indicate significant growth inhibition |
| Neuroprotection | Zebrafish model | Reduced seizure frequency; modulation of neurotransmitter levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
